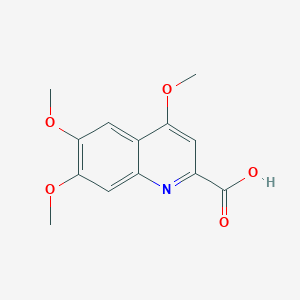
4,6,7-Trimethoxyquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,7-Trimethoxyquinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have gained significant attention due to their wide range of biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethoxyquinoline-2-carboxylic acid typically involves the reaction of substituted anilines with various reagents under specific conditions. One common method includes the use of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions . Another approach involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on green and sustainable processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact . These methods not only enhance the efficiency of the synthesis but also align with the principles of green chemistry.
化学反应分析
Types of Reactions
4,6,7-Trimethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halocyclization, hydrochloric acid for catalytic reactions, and various metal catalysts for facilitating the reactions . The conditions for these reactions vary but often involve reflux, microwave irradiation, or solvent-free environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halocyclization with bromine can lead to the formation of bromomethyl derivatives, while oxidation reactions can produce quinoline-4-carboxylic acids .
科学研究应用
4,6,7-Trimethoxyquinoline-2-carboxylic acid has numerous scientific research applications, including:
作用机制
The mechanism of action of 4,6,7-Trimethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinolines are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antimicrobial activity.
相似化合物的比较
Similar Compounds
Similar compounds to 4,6,7-Trimethoxyquinoline-2-carboxylic acid include other quinoline derivatives such as quinoline-4-carboxylic acid, 2-phenylquinoline-4-carboxylic acid, and various substituted quinolines .
Uniqueness
What sets this compound apart from other quinoline derivatives is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of methoxy groups at positions 4, 6, and 7 enhances its reactivity and potential biological activity compared to other quinoline derivatives .
属性
IUPAC Name |
4,6,7-trimethoxyquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-17-10-6-9(13(15)16)14-8-5-12(19-3)11(18-2)4-7(8)10/h4-6H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVKPMPOLYYABQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC(=C(C=C21)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2385414.png)
![[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol](/img/structure/B2385416.png)
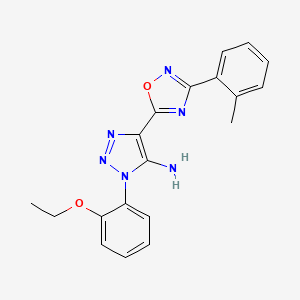
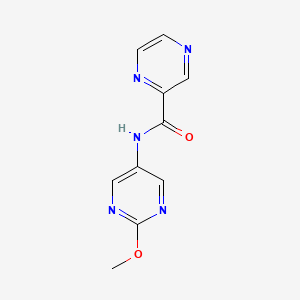


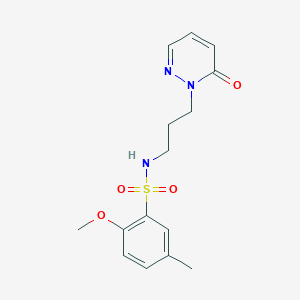

![1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B2385430.png)
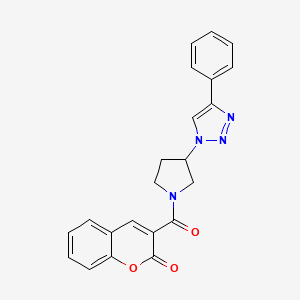
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2385432.png)


![(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385436.png)
